

# Clinical Trial Analysis: REGN1908-1909 Demonstrates Efficacy Over Placebo in Cat Allergy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | AG-1909 |           |
| Cat. No.:            | B605001 | Get Quote |

#### For Immediate Release

TARRYTOWN, N.Y. – December 7, 2025 – Clinical trial data for the investigational antibody cocktail REGN1908-1909 have demonstrated significant efficacy in reducing allergic responses in individuals with cat allergy compared to placebo. The treatment, a combination of two fully human monoclonal antibodies (REGN1908 and REGN1909), targets the major cat allergen Fel d 1, effectively neutralizing it and preventing the cascade of allergic reactions. This guide provides a comprehensive comparison of the clinical trial results for REGN1908-1909 versus placebo, detailing the experimental methodologies and key outcomes.

### **Data Summary**

The following tables summarize the key quantitative outcomes from clinical trials evaluating the efficacy of REGN1908-1909 compared to placebo.

### Table 1: Phase 2 Clinical Trial Efficacy Outcomes in Cat-Allergic Patients with Mild Asthma



| Outcome Measure                                 | REGN1908-1909<br>(n=29)                                        | Placebo (n=27)                                               | p-value                                      |
|-------------------------------------------------|----------------------------------------------------------------|--------------------------------------------------------------|----------------------------------------------|
| Prevention of Early<br>Asthma Reaction<br>(EAR) | Most patients did not experience an EAR within 4 hours.[1][2]  | Majority of patients experienced an EAR within 1 hour.[1][2] | 0.0083 (for median time to EAR at week 1)[3] |
| Prevention of Lung Function Decline (FEV1)      | 68% prevention of decline.[3]                                  | 23% prevention of decline.[3]                                | -                                            |
| Increased Cat<br>Allergen Tolerance             | Able to tolerate a three-fold higher allergen quantity.[3]     | No significant increase in allergen tolerance.               | 0.003[3]                                     |
| Reduction in Skin Test<br>Reactivity            | Substantially reduced reactivity at all tested time points.[1] | No significant reduction.                                    | <0.001[1]                                    |

# Table 2: Phase 1b Clinical Trial Biomarker and Symptom Score Results

| Outcome Measure                                                                                           | REGN1908-1909<br>(n=36)                                                         | Placebo (n=37)             | p-value             |
|-----------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|----------------------------|---------------------|
| Inhibition of Type 2 Cytokines and Chemokines in Nasal Fluid (IL-4, IL-5, IL-13, CCL17/TARC, CCL5/RANTES) | Significant inhibition observed.[4][5]                                          | No significant inhibition. | <0.05 for all[4][5] |
| Total Nasal Symptom<br>Score (TNSS)<br>Improvement                                                        | Correlation observed<br>with anti-Fel d 1<br>IgE/cat dander IgE<br>ratio.[4][5] | -                          | -                   |





**Table 3: Pharmacokinetic Parameters of REGN1908-1909** 

(Single Subcutaneous Doses)

| Dose     | N N | Cmax (mg/L)           | Tmax (days) | Terminal Half-<br>life (days) |
|----------|-----|-----------------------|-------------|-------------------------------|
| REGN1908 |     |                       |             |                               |
| 150 mg   | 6   | Proportionate to dose | 6.2 - 8.2   | ~30                           |
| 300 mg   | 6   | Proportionate to dose | 6.2 - 8.2   | ~30                           |
| 600 mg   | 6   | Proportionate to dose | 6.2 - 8.2   | ~30                           |
| REGN1909 |     |                       |             |                               |
| 150 mg   | 6   | Proportionate to dose | 6.2 - 8.2   | ~21                           |
| 300 mg   | 6   | Proportionate to dose | 6.2 - 8.2   | ~21                           |
| 600 mg   | 6   | Proportionate to dose | 6.2 - 8.2   | ~21                           |

# Experimental Protocols Study Design

The clinical trials were designed as randomized, double-blind, placebo-controlled studies.[1][4] Participants were adults with a confirmed cat allergy, determined by a positive skin prick test.[6]

#### Intervention

Participants received a single subcutaneous injection of either the REGN1908-1909 antibody cocktail at varying doses (150 mg, 300 mg, or 600 mg) or a placebo.[6]

### **Key Experimental Methodologies**



Total Nasal Symptom Score (TNSS) Assessment: The TNSS is a patient-reported outcome that evaluates the severity of four nasal symptoms: runny nose, nasal congestion, sneezing, and nasal itching. Each symptom is scored on a scale from 0 (no symptoms) to 3 (severe symptoms), resulting in a total score ranging from 0 to 12.[7] In some assessments, sleep disturbance is also included, with the total score ranging from 0-15.[8][9]

Skin Prick Test (SPT): The skin prick test is a method to determine the presence of allergenspecific IgE on mast cells.[10]

- Preparation: The test site, typically the forearm, is cleaned.[11]
- Application: A small drop of the allergen extract (Fel d 1), a positive control (histamine), and a negative control (saline) are placed on the skin.[10]
- Prick: A sterile lancet is used to gently prick the skin through each drop.[10]
- Observation: After 15-20 minutes, the site is observed for a wheal (a raised, itchy bump) and flare (redness).[12]
- Interpretation: A positive reaction is defined as a wheal diameter of 3 mm or greater than the negative control.[12]

Measurement of Cytokines and Chemokines: Nasal fluid samples were collected from participants to measure the levels of Type 2 cytokines (IL-4, IL-5, IL-13) and chemokines (CCL17/TARC, CCL5/RANTES) using immunoassays.[4][5]

# Visualizations Mechanism of Action of REGN1908-1909









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. REGN1908/1909 prevented cat allergen-induced early asthmatic responses in an environmental exposure unit PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. REGN1908/1909 prevented cat allergen-induced asthma [aaaai.org]
- 3. Regeneron Announces Positive Phase 2 Data Evaluating Fel d 1 Antibody Cocktail in Catallergic Patients with Mild Asthma [prnewswire.com]
- 4. Passive Prophylactic Administration with a Single Dose of Anti-Fel d 1 Monoclonal Antibodies REGN1908-1909 in Cat Allergen-induced Allergic Rhinitis: A Randomized, Double-Blind, Placebo-controlled Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. REGN1908-1909 monoclonal antibodies block Fel d 1 in cat allergic subjects: Translational pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Allergic Rhinitis Clinical Investigator Collaborative (AR-CIC): nasal allergen challenge protocol optimization for studying AR pathophysiology and evaluating novel therapies PMC [pmc.ncbi.nlm.nih.gov]
- 8. ej-clinicmed.org [ej-clinicmed.org]
- 9. researchgate.net [researchgate.net]
- 10. aaaai.org [aaaai.org]
- 11. bmjopen.bmj.com [bmjopen.bmj.com]
- 12. The skin prick test European standards PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Clinical Trial Analysis: REGN1908-1909 Demonstrates Efficacy Over Placebo in Cat Allergy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605001#clinical-trial-results-comparing-ag-1909-to-placebo]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com